Symmetrel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.

科学研究应用

Antiviral Applications

Influenza Treatment and Prophylaxis

Symmetrel was initially developed as an antiviral agent for the treatment and prevention of influenza A virus infections. It functions by inhibiting viral replication, thus reducing the severity and duration of symptoms. Clinical studies have demonstrated its effectiveness in both prophylactic and therapeutic settings against influenza A strains .

Mechanism of Action

The antiviral mechanism involves interference with the M2 protein of the influenza virus, which is crucial for viral uncoating. By blocking this protein, amantadine prevents the virus from releasing its genetic material into host cells .

Neurological Applications

Parkinson's Disease Treatment

this compound is widely used in managing Parkinson's disease symptoms. It is particularly beneficial for patients experiencing drug-induced extrapyramidal reactions and those with idiopathic Parkinson’s disease. While it is less effective than levodopa, amantadine can help alleviate symptoms such as rigidity and bradykinesia in some patients .

Mechanism in Parkinson's Disease

Amantadine's action in Parkinson's disease is attributed to its NMDA receptor antagonism, which may help reduce glutamate excitotoxicity—a contributing factor in neurodegeneration. Additionally, it enhances dopaminergic transmission, providing symptomatic relief .

Research on Fatigue in Multiple Sclerosis

Recent studies have explored the efficacy of amantadine in reducing fatigue associated with multiple sclerosis (MS). While some findings suggest potential benefits, the overall evidence regarding its effectiveness remains inconclusive, necessitating further research to establish clear guidelines for its use in MS patients .

Case Study: Amantadine in Neurodegenerative Diseases

A study examined the effects of amantadine on metabolic profiles in a model organism treated with both amantadine and rimantadine. The findings indicated that resveratrol could enhance the effects of amantadine while reducing side effects, suggesting a potential synergistic therapeutic approach .

Clinical Trial Insights

A review highlighted various clinical trials that assessed amantadine's pharmacological targets beyond traditional uses. These include potential applications in treating traumatic brain injury and fatigue syndromes associated with other neurological conditions .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antiviral | Effective against influenza A; inhibits viral replication via M2 protein blockade. |

| Parkinson's Disease | Provides symptomatic relief; less effective than levodopa but beneficial for some patients. |

| Multiple Sclerosis Fatigue | Evidence of efficacy is inconclusive; more research needed to validate therapeutic benefits. |

| Neurodegenerative Research | Potential for use in traumatic brain injury; possible synergistic effects with other compounds. |

属性

CAS 编号 |

13878-11-0 |

|---|---|

分子式 |

C10H18ClN |

分子量 |

187.71 g/mol |

IUPAC 名称 |

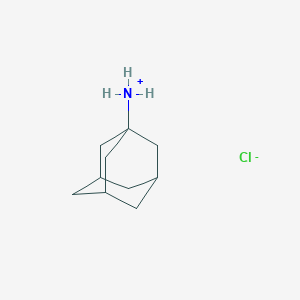

1-adamantylazanium;chloride |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H |

InChI 键 |

WOLHOYHSEKDWQH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

Key on ui other cas no. |

665-66-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

相关CAS编号 |

768-94-5 (Parent) |

同义词 |

1 Aminoadamantane 1-Aminoadamantane Adamantylamine Adekin AL, Amantadin Aman Amanta Amanta HCI AZU Amanta Sulfate AZU Amanta-HCI-AZU Amanta-Sulfate-AZU Amantadin AL Amantadin AZU Amantadin neuraxpharm Amantadin ratiopharm Amantadin Stada Amantadin-neuraxpharm Amantadin-ratiopharm Amantadina Juventus Amantadina Llorente Amantadine Amantadine Hydrochloride Amantadine Sulfate Amantadinneuraxpharm Amantadinratiopharm AmantaHCIAZU AmantaSulfateAZU Amixx AZU, Amantadin Cerebramed Endantadine Gen Amantadine Gen-Amantadine GenAmantadine Hydrochloride, Amantadine Infecto Flu Infecto-Flu InfectoFlu Infex Juventus, Amantadina Llorente, Amantadina Mantadix Midantan PMS Amantadine PMS-Amantadine PMSAmantadine Stada, Amantadin Sulfate, Amantadine Symadine Symmetrel tregor Viregyt Wiregyt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。